molecular formula C13H14BrN3O3S B1373116 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole CAS No. 1187385-89-2

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

Cat. No.: B1373116
CAS No.: 1187385-89-2
M. Wt: 372.24 g/mol
InChI Key: HDNURTZHMMVQCV-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is a chemical compound with the molecular formula C13H14BrN3O3S and a molecular weight of 372.24 g/mol It is a pyrazole derivative, characterized by the presence of a bromine atom and a morpholinosulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 4-(morpholinosulfonyl)phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Inhibitory Activity

Research indicates that compounds similar to 4-bromo pyrazoles exhibit significant inhibitory activity against several enzymes, including:

  • Liver Alcohol Dehydrogenase : This enzyme is crucial in ethanol metabolism. Inhibition can lead to potential therapeutic applications in treating alcohol-related disorders .
  • Protein Kinases : Pyrazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression, suggesting their role in targeted cancer therapies .

Synthetic Applications

The synthesis of this compound is of interest due to its utility in creating more complex molecules.

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound:

  • Multicomponent Reactions : These reactions allow for the efficient assembly of multiple components into a single product, which can include pyrazoles as key intermediates .
  • Transition Metal-Catalyzed Reactions : Utilizing catalysts such as palladium or copper can enhance the efficiency and selectivity of pyrazole synthesis, allowing for the introduction of various functional groups .

Biological Research

The biological implications of this compound extend beyond its enzymatic interactions.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents . The structural features of 4-bromo derivatives contribute to their effectiveness against resistant strains of bacteria.

Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to pyrazole compounds. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by mitigating oxidative stress and inflammation .

Case Studies and Research Findings

StudyFocusFindings
Guo et al., 2022Synthesis of PyrazolesDeveloped an iron-catalyzed method for regioselective synthesis, enhancing yields significantly .
Shao et al., 2021Biological ActivityIdentified inhibitors of specific kinases using pyrazole derivatives, showing promise in cancer treatment .
Huang et al., 2020Antimicrobial PropertiesDemonstrated effective antimicrobial activity against various pathogens, suggesting potential clinical applications .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is unique due to the presence of both the bromine atom and the morpholinosulfonyl group, which confer distinct chemical and biological properties

Biological Activity

Overview

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is a synthetic compound with the molecular formula C13H14BrN3O3S and a molecular weight of 372.24 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. The compound is synthesized through the reaction of 4-bromo-1H-pyrazole with 4-(morpholinosulfonyl)phenyl derivatives, typically in the presence of bases like potassium carbonate and solvents such as dimethylformamide under elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of various biological pathways. Research indicates that it can inhibit oxidative phosphorylation and calcium uptake in cellular systems, suggesting a role in metabolic regulation.

Enzyme Inhibition

Pyrazole derivatives, including this compound, have been studied for their capacity to inhibit various enzymes. Notably, they can act as inhibitors of liver alcohol dehydrogenase and other key metabolic enzymes .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapeutics. Pyrazole derivatives are known for their anticancer properties, with several studies indicating that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The presence of the morpholinosulfonyl group may enhance anti-inflammatory properties, similar to other pyrazole derivatives like celecoxib, which is a well-known anti-inflammatory drug .

Study 1: Synthesis and Biological Evaluation

A study published in Pharmacological Research highlighted the synthesis of various pyrazole derivatives, including this compound. The researchers evaluated these compounds against multiple biological targets, demonstrating significant inhibition rates against certain enzymes associated with inflammation and cancer progression .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of pyrazole compounds. The findings indicated that modifications at the 4-position significantly influenced biological activity. Specifically, the introduction of sulfonamide groups was linked to enhanced inhibitory effects on tumor cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

CompoundStructural FeaturesBiological Activity
4-Bromopyrazole Lacks morpholinosulfonyl groupModerate enzyme inhibition
Celecoxib Contains pyrazole ring and sulfonamideStrong anti-inflammatory effects
Rimonabant Pyrazole derivative used for obesityCannabinoid receptor antagonist

Properties

IUPAC Name

4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNURTZHMMVQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674589
Record name 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-89-2
Record name 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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